molecular formula C10H16O3 B14369628 1-Acetyl-2-butylcyclopropane-1-carboxylic acid CAS No. 90284-96-1

1-Acetyl-2-butylcyclopropane-1-carboxylic acid

Cat. No.: B14369628
CAS No.: 90284-96-1
M. Wt: 184.23 g/mol
InChI Key: FMWGNJQOIMQJOB-UHFFFAOYSA-N
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Description

1-Acetyl-2-butylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound features a cyclopropane ring substituted with an acetyl group and a butyl chain, making it a unique structure in organic chemistry. Cyclopropane carboxylic acids are known for their strained ring systems, which impart unique reactivity and properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-butylcyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a butyl-substituted alkene, using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-Acetyl-2-butylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with cyclopropane rings.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-butylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetyl and butyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane carboxylic acid: A simpler analog without the acetyl and butyl substitutions.

    1-Acetylcyclopropane-1-carboxylic acid: Lacks the butyl group, making it less hydrophobic.

    2-Butylcyclopropane-1-carboxylic acid: Lacks the acetyl group, affecting its reactivity and solubility.

Uniqueness

1-Acetyl-2-butylcyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring with both acetyl and butyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90284-96-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-acetyl-2-butylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-3-4-5-8-6-10(8,7(2)11)9(12)13/h8H,3-6H2,1-2H3,(H,12,13)

InChI Key

FMWGNJQOIMQJOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1(C(=O)C)C(=O)O

Origin of Product

United States

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